1,1,1,3,3-Pentafluoropropan-2-ol
Overview
Description
1,1,1,3,3-Pentafluoropropan-2-ol is a fluorinated alcohol with the molecular formula C₃H₃F₅O. It is a colorless liquid at room temperature and is known for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms. This compound is used in various chemical processes and has applications in different fields such as organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentafluoropropan-2-ol can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a catalyst such as palladium on aluminum fluoride (Pd/AlF₃). The reaction is typically carried out at elevated temperatures around 300°C, resulting in the formation of this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar catalytic processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pentafluoropropanone or pentafluoropropanoic acid.
Reduction: Formation of tetrafluoropropanol or trifluoropropanol.
Substitution: Formation of various substituted fluoropropanols depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3-Pentafluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high chemical stability and unique reactivity.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,1,3,3-pentafluoropropan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, proteins, and other biomolecules, forming stable complexes that can alter their activity.
Pathways Involved: The presence of multiple fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but with an additional fluorine atom.
2,2,3,3,3-Pentafluoro-1-propanol: A structural isomer with different reactivity and applications
Uniqueness
1,1,1,3,3-Pentafluoropropan-2-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high chemical stability and reactivity make it valuable in various applications, distinguishing it from other fluorinated alcohols .
Properties
IUPAC Name |
1,1,1,3,3-pentafluoropropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUKYFZHHFQCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625824 | |
Record name | 1,1,1,3,3-Pentafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1814-89-7 | |
Record name | 1,1,1,3,3-Pentafluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1814-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,3-Pentafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.